molecular formula C44H50N4O10 B1242890 Conophylline CAS No. 142741-24-0

Conophylline

カタログ番号 B1242890
CAS番号: 142741-24-0
分子量: 794.9 g/mol
InChIキー: QZRIMAMDGWAHPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Conophylline is an autophagy-inducing vinca alkaloid found in several species of Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It has various functional groups, including an epoxide .


Synthesis Analysis

This compound is a vinca alkaloid with a molecular weight of 794 and is a dimer of an aspidosperma-type indole alkaloid . The biosynthesis of this compound starts from the amino acid tryptophan, which is converted into strictosidine before further elaboration and dimerisation . A total synthesis of this compound was published by Fukuyama and coworkers in 2011 .


Molecular Structure Analysis

The molecular structure of this compound includes two indoline ring systems . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .

科学的研究の応用

Antidiabetic Effects

  • Inducing Differentiation of Pancreatic Precursor Cells : Conophylline has been found to induce the differentiation of pancreatic precursor cells into insulin-producing cells. This effect was observed in both streptozotocin-treated and Goto-Kakizaki rats, suggesting potential applications in the treatment of type 2 diabetes mellitus (Fujii, Takei, & Umezawa, 2009).

  • Promotion of Beta-Cell Differentiation : Studies have shown that this compound promotes beta-cell differentiation in fetal and neonatal rat pancreas. This finding highlights its potential in enhancing the formation of beta-cells, thereby aiding in diabetes treatment (Ogata et al., 2004).

Fibrosis Treatment

  • Inhibition of Fibrosis in Pancreatic and Hepatic Cells : this compound has demonstrated the ability to inhibit matrix formation in fibroblasts, suggesting its potential as an antifibrotic drug. It notably inhibits the incorporation of extracellular matrix proteins in cells treated with transforming growth factor β (TGFβ), a promoter of collagen synthesis (Tezuka et al., 2018). Additionally, it suppresses hepatic stellate cells and attenuates liver fibrosis in rats, further underscoring its antifibrotic properties (Kubo et al., 2014).

Neurodegenerative Disease Management

  • Therapeutic Activity Against Neurodegenerative Diseases : this compound has shown efficacy in cellular models of neurodegenerative diseases by inducing mammalian target of rapamycin (mTOR)-independent autophagy. This property makes it a potential therapeutic agent for neurodegenerative diseases like Parkinson's and Huntington's (Sasazawa, Sato, Umezawa, & Simizu, 2015).

  • Activation of Autophagy in Neural Cells : Another study has identified that this compound activates autophagy in cultured neural cells, ameliorating cellular models of Parkinson’s and Huntington’s diseases. This suggests its potential application in the development of therapies for metabolic and neurodegenerative diseases (Umezawa et al., 2018).

Other Applications

  • Stem Cell Proliferation : this compound promotes the proliferation of immortalized mesenchymal stem cells derived from fetal porcine pancreas. This indicates its role in regulating cell mass proliferation and differentiation into insulin-producing cells (Zhang et al., 2013).

  • Myocardial Fibrosis Treatment : this compound has been found to suppress angiotensin II-induced myocardial fibrosis in vitro via the BMP4/JNK pathway, highlighting its potential in treating myocardial fibrosis (Zhang et al., 2021).

作用機序

Target of Action

Conophylline, a vinca alkaloid, has been found to target hepatic stellate cells . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases . Additionally, this compound has been reported to suppress the activation of cancer-associated fibroblasts (CAFs) through the suppression of G Protein–coupled Receptor 68 .

Mode of Action

This compound interacts with its targets by inducing autophagy, a cellular process that leads to the degradation of cytosolic components, including organelles . This process is essential for the prevention of neurodegenerative diseases . In the context of hepatocellular carcinoma, this compound inhibits the cancer-promoting effects of CAFs by suppressing several HCC-promoting cytokines secreted by CAFs expressing GPR68 .

Biochemical Pathways

This compound affects various biochemical pathways. It has been reported to suppress the activation of hepatic stellate cells and liver fibrosis . In the context of cancer, it suppresses the production of cytokines such as IL6, IL8, C-C motif chemokine ligand 2, angiogenin, and osteopontin (OPN) by CAFs .

Pharmacokinetics

A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has been studied in rats . Following a single intravenous dose, it was detected in all examined tissues, with the highest levels in the kidney, liver, and lung .

Result of Action

This compound has been shown to have protective effects in cellular models of neurodegenerative diseases. It suppressed protein aggregation and protected cells from cell death caused by treatment with 1-methyl-4-phenylpyridinium, a neurotoxin, by inducing autophagy . Moreover, in a model of hepatocellular carcinoma, this compound suppressed tumor growth by inhibiting the cancer-promoting effects of CAFs .

特性

IUPAC Name

dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIMAMDGWAHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conophylline
Reactant of Route 2
Conophylline
Reactant of Route 3
Conophylline
Reactant of Route 4
Conophylline
Reactant of Route 5
Conophylline
Reactant of Route 6
Conophylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。